2-[2-({4-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid
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Overview
Description
2-[2-({4-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid is a complex organic compound with a unique structure that includes a chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({4-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid typically involves multiple steps. One common route includes the reaction of 4-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-yl with propanoic acid derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-({4-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-[2-({4-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-({4-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
- 2-(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-propionic acid
Uniqueness
What sets 2-[2-({4-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23NO6 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2S)-2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]propanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-10-16(26-12(3)18(22)21-11(2)19(23)24)9-8-14-13-6-4-5-7-15(13)20(25)27-17(10)14/h8-9,11-12H,4-7H2,1-3H3,(H,21,22)(H,23,24)/t11-,12?/m0/s1 |
InChI Key |
XGERTZRNQOBHEX-PXYINDEMSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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